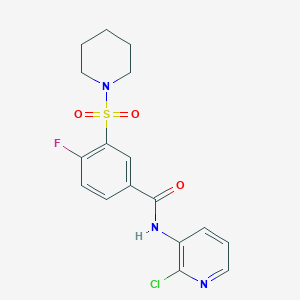
N-(2-chloro-3-pyridinyl)-4-fluoro-3-(1-piperidinylsulfonyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-chloro-3-pyridinyl)-4-fluoro-3-(1-piperidinylsulfonyl)benzamide (CP-690,550) is a small molecule inhibitor of Janus kinase 3 (JAK3) that has been extensively studied for its potential in treating autoimmune diseases. JAK3 is a tyrosine kinase that plays a crucial role in the signaling pathways of cytokines, which are important in regulating immune responses. Inhibition of JAK3 has been shown to reduce inflammation and prevent tissue damage in various autoimmune diseases.
作用機序
N-(2-chloro-3-pyridinyl)-4-fluoro-3-(1-piperidinylsulfonyl)benzamide inhibits the activity of JAK3 by binding to the ATP-binding site of the enzyme. This prevents the phosphorylation of downstream signaling molecules and reduces the production of inflammatory cytokines such as interleukin-2 (IL-2), interleukin-4 (IL-4), interleukin-7 (IL-7), interleukin-9 (IL-9), interleukin-15 (IL-15), and interleukin-21 (IL-21). This leads to a reduction in inflammation and tissue damage in autoimmune diseases.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. In preclinical studies, this compound has been shown to reduce the production of cytokines such as IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21, which are important in regulating immune responses. This leads to a reduction in inflammation and tissue damage in autoimmune diseases. This compound has also been shown to reduce the number of activated T cells and B cells in the blood, which are involved in the pathogenesis of autoimmune diseases.
実験室実験の利点と制限
N-(2-chloro-3-pyridinyl)-4-fluoro-3-(1-piperidinylsulfonyl)benzamide has several advantages as a research tool. It is a highly specific inhibitor of JAK3, which makes it useful for studying the role of JAK3 in immune responses. This compound has also been shown to be effective in reducing inflammation and tissue damage in preclinical models of autoimmune diseases, which makes it a useful tool for studying the pathogenesis of these diseases.
One limitation of this compound is that it has been shown to have off-target effects on other JAK family members, such as JAK1 and JAK2. This can complicate the interpretation of experimental results and limit the specificity of the inhibitor. Another limitation of this compound is that it has poor solubility in aqueous solutions, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for research on N-(2-chloro-3-pyridinyl)-4-fluoro-3-(1-piperidinylsulfonyl)benzamide. One area of interest is the development of more specific JAK3 inhibitors that do not have off-target effects on other JAK family members. This would improve the specificity of the inhibitor and make it a more useful tool for studying the role of JAK3 in immune responses.
Another area of interest is the development of new formulations of this compound that improve its solubility in aqueous solutions. This would make it easier to administer in vivo and improve its bioavailability.
Finally, there is interest in studying the long-term effects of JAK3 inhibition on the immune system. While this compound has been shown to be effective in reducing inflammation and tissue damage in preclinical models of autoimmune diseases, it is not clear what the long-term effects of JAK3 inhibition are on the immune system. Further research is needed to understand the potential risks and benefits of JAK3 inhibition in the treatment of autoimmune diseases.
合成法
N-(2-chloro-3-pyridinyl)-4-fluoro-3-(1-piperidinylsulfonyl)benzamide can be synthesized using a multi-step process that involves the reaction of 3-amino-4-fluorobenzene sulfonamide with 2-chloro-3-pyridine carboxylic acid, followed by acylation with piperidine-1-carboxylic acid and subsequent purification steps. The final product is obtained as a white solid with a purity of over 99%.
科学的研究の応用
N-(2-chloro-3-pyridinyl)-4-fluoro-3-(1-piperidinylsulfonyl)benzamide has been extensively studied for its potential in treating autoimmune diseases such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease. In preclinical studies, this compound has been shown to reduce inflammation and prevent tissue damage by inhibiting the activity of JAK3. Clinical trials have demonstrated the efficacy of this compound in reducing disease activity and improving quality of life in patients with rheumatoid arthritis and psoriasis.
特性
IUPAC Name |
N-(2-chloropyridin-3-yl)-4-fluoro-3-piperidin-1-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClFN3O3S/c18-16-14(5-4-8-20-16)21-17(23)12-6-7-13(19)15(11-12)26(24,25)22-9-2-1-3-10-22/h4-8,11H,1-3,9-10H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHSUCNAIHYOQOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=C(C=CC(=C2)C(=O)NC3=C(N=CC=C3)Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClFN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2,3,5,6-tetrafluoro-4-methoxybenzamide](/img/structure/B5124380.png)

![2-(4-methylbenzoyl)-3-(trifluoromethyl)-2,3,3a,4,5,6,7,8-octahydrocyclohepta[c]pyrazol-3-ol](/img/structure/B5124402.png)
![4-fluoro-3-[(heptafluoropropyl)sulfonyl]benzoic acid](/img/structure/B5124405.png)
![ethyl 2-({[(1-methyl-1H-imidazol-2-yl)thio]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5124414.png)
![methyl 2-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenoxy]propanoate](/img/structure/B5124419.png)
![4-(2,3-dimethylphenyl)-10-(1-methylethylidene)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5124420.png)
![2-[4-(4-fluorophenyl)-1-piperazinyl]-5,8-dimethoxy-4-methylquinoline](/img/structure/B5124432.png)
![5-({4-[2-(1H-pyrazol-1-yl)ethyl]-1-piperidinyl}carbonyl)-N-(3-pyridinylmethyl)-2-pyridinamine](/img/structure/B5124440.png)
![O,O-diethyl [anilino(phenyl)methyl]phosphonothioate](/img/structure/B5124442.png)
![2-[2-(2-isopropyl-5-methylphenoxy)ethoxy]-5-nitrobenzaldehyde](/img/structure/B5124443.png)
![2-[(4-tert-butylphenoxy)methyl]-5-phenyl-1,3,4-oxadiazole](/img/structure/B5124456.png)
![5-[6-(cyclohexylamino)-3-pyridazinyl]-2-ethylbenzenesulfonamide](/img/structure/B5124462.png)